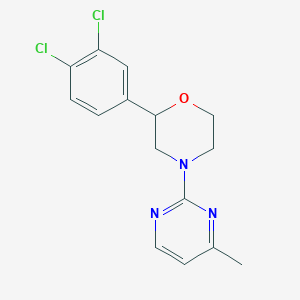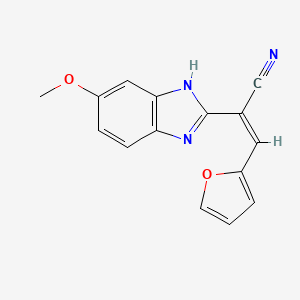
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBNP, is a chemical compound that has gained significant attention in the field of scientific research. HBNP has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by modulating various signaling pathways in the body. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which can help to protect against oxidative stress and inflammation. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess anticancer activity, making it a promising candidate for the development of new cancer drugs. Additionally, 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess neuroprotective effects, which can help to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of pharmacological properties. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the structure of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess various pharmacological properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Further research is needed to fully understand how 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects. Additionally, the development of new synthesis methods for 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could help to improve its solubility and bioavailability, making it a more effective compound for in vivo studies.
Conclusion:
In conclusion, 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound for the development of new drugs due to its various pharmacological properties. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective activities make it a versatile compound for various applications. Further research is needed to fully understand the mechanism of action of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 4-hydroxybenzaldehyde and 3-nitrobenzaldehyde in the presence of urea. The reaction is carried out in ethanol at a temperature of 70-80°C for several hours. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. 5-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c21-13-6-4-10(5-7-13)8-14-15(22)18-17(24)19(16(14)23)11-2-1-3-12(9-11)20(25)26/h1-9,21H,(H,18,22,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKHFVHRKDHADD-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5402352.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5402359.png)
![2-{1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B5402369.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)

![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
